An In-depth Technical Guide to (N-Cyclohexylaminomethyl)methyldiethoxysilane: Properties, Mechanisms, and Applications
An In-depth Technical Guide to (N-Cyclohexylaminomethyl)methyldiethoxysilane: Properties, Mechanisms, and Applications
This guide provides a comprehensive technical overview of (N-Cyclohexylaminomethyl)methyldiethoxysilane (CAS No. 27445-54-1), a secondary amino-functional silane. Designed for researchers, chemists, and formulation scientists, this document delves into the molecule's fundamental chemical properties, its core reaction mechanisms as a coupling agent and surface modifier, a plausible synthesis route, and field-proven application protocols. The content is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in materials science and chemical synthesis.
Molecular Profile and Physicochemical Properties
(N-Cyclohexylaminomethyl)methyldiethoxysilane is a bifunctional molecule featuring a hydrolyzable diethoxy(methyl)silyl group and a reactive N-cyclohexylamino functional group. This dual reactivity allows it to act as a molecular bridge between inorganic substrates (like glass, metals, and silica) and organic polymers, making it a valuable adhesion promoter and surface modifier.
Chemical Structure and Identifiers
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Systematic Name: N-{[diethoxy(methyl)silyl]methyl}cyclohexanamine[1]
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Synonyms: N-Cyclohexylaminomethylmethyldiethoxysilane, [(Methyldiethoxysilyl)methyl]aminocyclohexane[3][4]
Diagram 1: Chemical Structure of (N-Cyclohexylaminomethyl)methyldiethoxysilane
Physicochemical Data
The properties of this silane make it suitable for integration into various solvent-borne resin systems and for the surface treatment of inorganic materials.
| Property | Value | Source |
| Appearance | Clear, colorless to yellowish liquid | [1] |
| Density | 0.93 g/cm³ | [4] |
| Boiling Point | 279.2 °C at 760 mmHg | [1] |
| Vapor Pressure | 0.00408 mmHg at 25°C | [1] |
| Refractive Index | ~1.452 | [1] |
| Flash Point | 89°C (192°F) | Gelest (2023) |
| pKa (Predicted) | 10.65 ± 0.20 | [1] |
| LogP (ACD/LogP) | 2.16 | [1] |
Core Reaction Mechanisms: The Foundation of Functionality
The efficacy of (N-Cyclohexylaminomethyl)methyldiethoxysilane as a coupling agent stems from a well-defined, two-stage reaction mechanism: hydrolysis followed by condensation. Understanding this process is critical for optimizing its performance in any given application.
Stage 1: Hydrolysis to Silanols
The initial and rate-limiting step is the hydrolysis of the two ethoxy groups (-OCH₂CH₃) attached to the silicon atom. In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming reactive silanols and releasing ethanol as a byproduct.
R-Si(OCH₂CH₃)₂ + 2H₂O ⇌ R-Si(OH)₂ + 2CH₃CH₂OH (Where R = -CH₂(NH)C₆H₁₁)
Causality Note: The rate of hydrolysis is significantly influenced by pH. While often acid- or base-catalyzed, for aminosilanes, the molecule's own amino group acts as an internal base catalyst, promoting the reaction without the need for external pH adjustment. This self-catalysis is a key advantage in many formulations.[5]
Stage 2: Condensation and Covalent Bonding
Once formed, the silanol intermediates are highly reactive and undergo two primary condensation pathways:
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Interfacial Bonding: The silanols condense with hydroxyl groups present on the surface of inorganic substrates (e.g., Si-OH on glass or M-OH on metal oxides), forming stable, covalent Si-O-Substrate bonds. This is the primary mechanism for surface modification and adhesion promotion.[6]
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Oligomerization: Silanols can also condense with each other to form a cross-linked siloxane network (Si-O-Si) on the substrate surface. This typically results in a durable, multi-layered structure that enhances hydrolytic stability at the interface.[5]
Diagram 2: Silane Coupling Mechanism Workflow
Synthesis and Spectroscopic Characterization
While commercially available, understanding the synthesis and expected analytical signature of the molecule is vital for quality control and research purposes.
Plausible Synthesis Protocol
The synthesis of N-substituted aminomethylalkoxysilanes is typically achieved via the nucleophilic substitution of a (halomethyl)alkoxysilane with a corresponding amine.[7]
Workflow: Reaction of (Chloromethyl)methyldiethoxysilane with Cyclohexylamine.
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Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. The system is purged with dry nitrogen to maintain an inert atmosphere.
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Reagent Charging: Cyclohexylamine (2.2 molar equivalents) is dissolved in a suitable anhydrous solvent, such as toluene or THF, in the reaction flask. The excess amine serves both as a reactant and as an acid scavenger to neutralize the HCl byproduct.
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Slow Addition: (Chloromethyl)methyldiethoxysilane (1.0 molar equivalent) is added dropwise to the stirred amine solution via the addition funnel.
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Causality Note: A slow addition rate is crucial to control the exotherm of the reaction. Maintaining the temperature below 25-30°C with an ice bath prevents side reactions and ensures selectivity.
-
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by GC or TLC.
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Workup: The resulting slurry, containing the product and cyclohexylammonium chloride salt, is filtered. The salt is washed with a small amount of the solvent.
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Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final (N-Cyclohexylaminomethyl)methyldiethoxysilane as a clear liquid.
Predicted Spectroscopic Signatures
While experimental spectra for this specific compound are not widely available in the public domain, the following signatures can be predicted based on established spectroscopic principles and data from analogous structures.
¹H NMR Spectroscopy:
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δ ~3.8 ppm (quartet, 4H): -O-CH₂ -CH₃ protons of the ethoxy groups.[8]
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δ ~2.5-2.7 ppm (multiplet, 1H): Methine proton (-CH -) on the cyclohexyl ring attached to the nitrogen.[8]
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δ ~2.2 ppm (singlet, 2H): Methylene bridge protons (-Si-CH₂ -N-).
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δ ~1.0-1.9 ppm (multiplet, 11H): Remaining cyclohexyl ring protons and the N-H proton (signal may be broad).[8]
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δ ~1.2 ppm (triplet, 6H): -O-CH₂-CH₃ protons of the ethoxy groups.[8]
-
δ ~0.2 ppm (singlet, 3H): Methyl protons directly attached to silicon (Si-CH₃ ).
¹³C NMR Spectroscopy:
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δ ~58 ppm: -O-C H₂-CH₃ carbons.
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δ ~50-55 ppm: Carbons of the cyclohexyl ring attached to nitrogen.[9]
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δ ~40-45 ppm: Methylene bridge carbon (-Si-C H₂-N-).
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δ ~25-35 ppm: Remaining cyclohexyl ring carbons.[9]
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δ ~18 ppm: -O-CH₂-C H₃ carbons.
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δ ~ -5 to -10 ppm: Methyl carbon attached to silicon (Si-C H₃).
FTIR Spectroscopy:
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~3350 cm⁻¹ (weak, sharp): N-H stretching vibration for the secondary amine.[9]
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2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching from methyl, methylene, and cyclohexyl groups.
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~1100, 1080 cm⁻¹ (strong): Si-O-C stretching vibrations, characteristic of the ethoxysilane groups.
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~1250 cm⁻¹: Si-CH₃ symmetric deformation.
Applications in Materials Science
The primary application for this silane is as an adhesion promoter in high-performance coatings, adhesives, and sealants, particularly in systems that must bond to challenging inorganic substrates.
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Adhesion Promoter in Polyurethane Systems: It is highly effective in polyurethane (PU) and silyl-terminated polyurethane (SPUR) systems. When blended into a PU adhesive or sealant formulation (typically at 0.5-2.0% by weight), the silane migrates to the substrate interface.[10] There, the ethoxy groups hydrolyze and bond to the inorganic surface, while the cyclohexylamino group interacts with the polyurethane matrix, creating a robust chemical bridge that significantly improves both dry and wet adhesion.[11]
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Surface Treatment/Primer: Used as a primer, a dilute solution of the silane is applied directly to a substrate. After hydrolysis and condensation, it forms a surface that is organophilic and ready for bonding with an adhesive or coating.[10]
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Improving Filler-Resin Compatibility: In filled polymer composites, it can be used to pre-treat inorganic fillers (e.g., silica, ATH). This treatment improves the dispersion of the filler within the polymer matrix and enhances the composite's overall mechanical properties.
Field-Proven Experimental Protocols
Protocol: Surface Priming of Glass or Metal Substrates
This protocol describes the creation of a reactive, organophilic surface on a substrate, enhancing its bondability to organic resins.
-
Solution Preparation: Prepare a 2% (w/w) priming solution by adding (N-Cyclohexylaminomethyl)methyldiethoxysilane to a 95:5 (v/v) mixture of ethanol and deionized water. Stir vigorously for 5-10 minutes.
-
Causality Note: The ethanol acts as a co-solvent, ensuring miscibility of the silane and water. The water is essential for initiating the hydrolysis of the ethoxy groups. For aminosilanes, pH adjustment is not necessary due to self-catalysis.
-
-
Substrate Cleaning: Thoroughly clean the substrate surface to remove organic contaminants. A common procedure involves sonication in acetone, followed by an isopropanol rinse, and drying with a stream of nitrogen. The goal is to expose the native surface hydroxyl groups.
-
Application: Apply the primer solution to the cleaned surface by dipping, wiping, or spraying. Ensure complete and uniform coverage. Allow the solution to remain on the surface for 1-2 minutes.
-
Rinsing (Optional but Recommended): Briefly rinse the surface with pure ethanol to remove any excess, unreacted silane. This prevents the formation of a thick, weak, and poorly-adhered siloxane layer.[10]
-
Curing: Cure the treated substrate. Two options are typical:
-
Thermal Cure: 10-15 minutes at 110°C in an explosion-proof oven. This accelerates the condensation reaction, driving off water and forming stable covalent bonds.
-
Ambient Cure: 24 hours at room temperature and >50% relative humidity.
-
-
Application of Topcoat/Adhesive: Apply the desired polymer system to the primed surface.
Protocol: Use as an Additive in a Polyurethane Sealant
This protocol outlines the incorporation of the silane directly into a sealant formulation to promote primerless adhesion.
-
Formulation: During the compounding of the polyurethane sealant, add 0.5% to 2.0% of (N-Cyclohexylaminomethyl)methyldiethoxysilane by weight of the total formulation.
-
Causality Note: The silane should be added to the polyol or prepolymer side of a two-component system before the addition of the isocyanate, or into the main batch of a one-component moisture-cure system. This prevents premature reaction of the amine with the isocyanate.
-
-
Mixing: Ensure thorough and uniform mixing under anhydrous conditions to disperse the silane throughout the resin matrix.
-
Application: Apply the sealant to the substrate as intended.
-
Curing and Adhesion Development: As the sealant cures (via moisture for a 1K system, or catalyst for a 2K system), the ambient moisture will also activate the silane. The silane molecules will migrate to the polymer-substrate interface, hydrolyze, and bond to the substrate, developing strong adhesion over the cure period. The secondary amine structure provides a balance of reactivity and stability within the urethane formulation.
Safety and Handling
(N-Cyclohexylaminomethyl)methyldiethoxysilane requires careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE).
-
Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction and is harmful if inhaled. Prolonged or repeated exposure may cause organ damage.
-
Handling: Wear protective gloves (nitrile or neoprene), tightly fitting safety goggles, and impervious clothing. Avoid breathing mist, gas, or vapors.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material is sensitive to moisture.
References
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American Chemical Society (ACS) Publications. (2022). Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. Langmuir. [Link]
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Crompton, T. R. (n.d.). Silanes in the role of adhesion promoters for paints, inks, coatings, adhesives and sealants. ScienceDirect. [Link]
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National Center for Biotechnology Information. (2022). Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. PubMed. [Link]
-
Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. [Link]
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SiSiB Silicones. (n.d.). Amino Silanes as adhesion promoter, surface modifier and reactant. [Link]
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LookChem. (n.d.). (N-CYCLOHEXYLAMINOMETHYL)METHYLDIETHOXYSILANE 27445-54-1 wiki. [Link]
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Researcher.Life. (n.d.). Reactions of (chloromethyl) ethoxysilanes with amines. R Discovery. [Link]
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MDPI. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. [Link]
- Gelest, Inc. (2023). Silane Coupling Agents: Connecting Across Boundaries. (Product Brochure). Morrisville, PA.
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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